molecular formula C7H13Cl2N3O B1384132 2-amino-1-(1-ethyl-1H-pyrazol-4-yl)ethan-1-one dihydrochloride CAS No. 2059941-87-4

2-amino-1-(1-ethyl-1H-pyrazol-4-yl)ethan-1-one dihydrochloride

Cat. No.: B1384132
CAS No.: 2059941-87-4
M. Wt: 226.1 g/mol
InChI Key: PKHOUDZNSFYGTP-UHFFFAOYSA-N
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Description

2-amino-1-(1-ethyl-1H-pyrazol-4-yl)ethan-1-one dihydrochloride is a useful research compound. Its molecular formula is C7H13Cl2N3O and its molecular weight is 226.1 g/mol. The purity is usually 95%.
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Scientific Research Applications

Hydrogen Bonding in Crystal Structures

Research has shown that pyrazole derivatives, which include structures similar to 2-amino-1-(1-ethyl-1H-pyrazol-4-yl)ethan-1-one dihydrochloride, exhibit unique hydrogen bonding in their crystal structures. For instance, compounds formed from reactions involving similar pyrazole compounds have demonstrated intramolecular N-H...O hydrogen bonding within their molecular structures. Additionally, intermolecular hydrogen bonds have been observed, linking molecules in distinct patterns such as chains and ribbons, contributing to the stability and properties of these crystals (Quiroga, Portilla, Cobo, & Glidewell, 2010).

Antimicrobial Activity

Another significant area of research is the antimicrobial properties of pyrazole derivatives. For example, certain ethanone derivatives structurally similar to the chemical have been synthesized and evaluated for their antibacterial efficacy against common pathogenic bacteria. These studies contribute to the understanding of the potential use of such compounds in developing new antibacterial agents (Asif, Alghamdi, Alshehri Mm, & Kamal, 2021).

Synthesis and Structural Analysis

The synthesis of compounds related to this compound and their structural characterization is another important area of study. This includes investigations into their molecular structures through techniques like X-ray diffraction, providing valuable insights into the molecular geometry and intermolecular interactions of such compounds (Fathima, Khazi, Khazi, & Begum, 2014).

Application in Organic Synthesis

Additionally, these compounds are utilized in organic synthesis. Research has shown their use in the efficient and regioselective synthesis of various derivatives, which has implications in the development of new organic compounds for various applications, including medicinal chemistry (Machado, Lima, Rotta, Bonacorso, Zanatta, & Martins, 2011).

Theoretical and Spectroscopic Studies

Theoretical and spectroscopic studies of related compounds have also been conducted. These studies include the use of techniques like NMR, IR, and Raman spectroscopy, along with theoretical calculations, to understand the vibrational spectra and geometric parameters of these molecules (Koca, Sert, Gümüş, Kani, & Çırak, 2014).

Biochemical Analysis

Biochemical Properties

2-amino-1-(1-ethyl-1H-pyrazol-4-yl)ethan-1-one dihydrochloride plays a significant role in biochemical reactions, particularly those involving enzyme interactions. This compound has been shown to interact with enzymes such as kinases and proteases, influencing their activity. The nature of these interactions often involves the binding of the compound to the active site of the enzyme, thereby modulating its activity. Additionally, this compound can interact with proteins and other biomolecules, potentially altering their conformation and function .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound has been observed to influence cell signaling pathways, particularly those involving phosphorylation events. By modulating kinase activity, it can affect downstream signaling cascades, leading to changes in gene expression and cellular metabolism. Furthermore, this compound has been shown to impact cell proliferation and apoptosis, making it a compound of interest in cancer research .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One primary mechanism involves the binding of the compound to specific biomolecules, such as enzymes or receptors, leading to inhibition or activation of their function. This binding can result in conformational changes that either enhance or inhibit the activity of the target molecule. Additionally, this compound can influence gene expression by modulating transcription factors or other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability of the compound is a critical factor, as it can degrade under certain conditions, leading to a loss of activity. Long-term studies have shown that the compound can have sustained effects on cellular function, particularly in in vitro models. The degradation products of this compound may also have biological activity, which needs to be considered in long-term experiments .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism, leading to the production of various metabolites. These metabolic pathways can influence the overall metabolic flux within cells, potentially altering the levels of key metabolites. The compound’s interaction with metabolic enzymes can also affect its own stability and activity within the cellular environment .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound can be transported across cell membranes via specific transporters or passive diffusion. Once inside the cell, it may bind to intracellular proteins or be sequestered in specific organelles. The distribution of the compound within tissues can also influence its overall efficacy and potential side effects .

Properties

IUPAC Name

2-amino-1-(1-ethylpyrazol-4-yl)ethanone;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3O.2ClH/c1-2-10-5-6(4-9-10)7(11)3-8;;/h4-5H,2-3,8H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKHOUDZNSFYGTP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C=N1)C(=O)CN.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13Cl2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-amino-1-(1-ethyl-1H-pyrazol-4-yl)ethan-1-one dihydrochloride
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2-amino-1-(1-ethyl-1H-pyrazol-4-yl)ethan-1-one dihydrochloride
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2-amino-1-(1-ethyl-1H-pyrazol-4-yl)ethan-1-one dihydrochloride
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2-amino-1-(1-ethyl-1H-pyrazol-4-yl)ethan-1-one dihydrochloride
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2-amino-1-(1-ethyl-1H-pyrazol-4-yl)ethan-1-one dihydrochloride
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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.